2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol
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Overview
Description
2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C20H25N3O2 It is known for its unique structure, which includes an ethoxy group, a phenylpiperazine moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves the reaction of 2-ethoxyphenol with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-ethoxyphenol and 4-phenylpiperazine.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C).
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the reaction mixture to a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter release and receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol
- 2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
- 2-[(4-(4-chlorophenyl)piperazin-1-yl)methyl]phenol
Uniqueness
2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the phenylpiperazine moiety allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-18-10-6-7-16(19(18)22)15-20-11-13-21(14-12-20)17-8-4-3-5-9-17/h3-10,22H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMOZHJPQUDNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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